![molecular formula C11H20N2O3Si2 B13952557 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde CAS No. 56272-56-1](/img/structure/B13952557.png)
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H20N2O3Si2 and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 6 positions of a pyrimidine ring, with an aldehyde group at the 4 position. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde typically involves the reaction of 2,6-dihydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl groups protect the hydroxyl groups on the pyrimidine ring, allowing selective reactions at the aldehyde group. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application.
相似化合物的比较
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups attached to the pyrimidine ring, providing different reactivity and protection patterns.
2,6-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: This compound has a similar structure but with a benzoic acid core instead of a pyrimidine ring, leading to different chemical properties and applications.
2,6-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: This compound also features trimethylsilyl groups but
属性
CAS 编号 |
56272-56-1 |
|---|---|
分子式 |
C11H20N2O3Si2 |
分子量 |
284.46 g/mol |
IUPAC 名称 |
2,6-bis(trimethylsilyloxy)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H20N2O3Si2/c1-17(2,3)15-10-7-9(8-14)12-11(13-10)16-18(4,5)6/h7-8H,1-6H3 |
InChI 键 |
LGDSSMQSQDKUBV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=NC(=NC(=C1)C=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





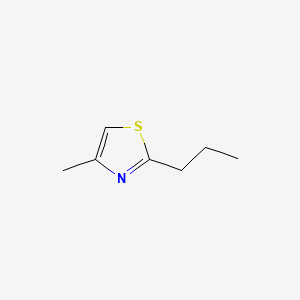
![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)

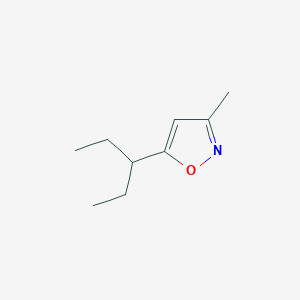
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
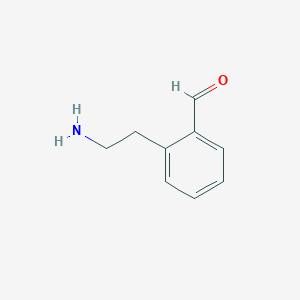
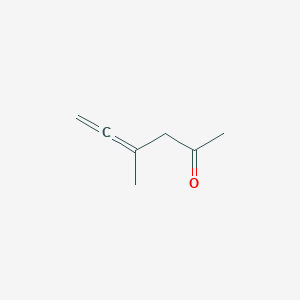
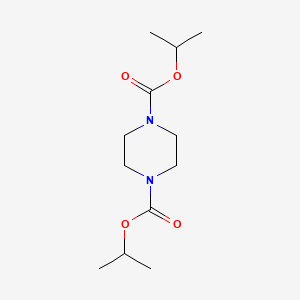

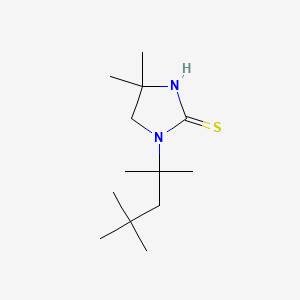
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
